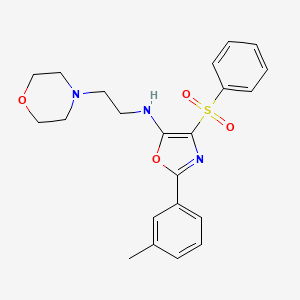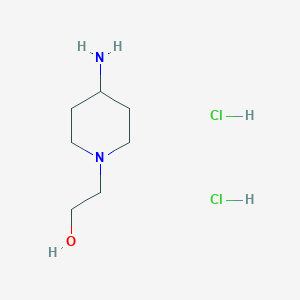
(E)-3-(furan-2-yl)-N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(furan-2-yl)-N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)acrylamide is a compound that has been extensively studied for its potential use in scientific research. This compound is known to have a variety of biochemical and physiological effects, making it an important tool for studying various biological processes. In
科学的研究の応用
Chemistry and Biochemistry of Acrylamide
Acrylamide, a constituent of (E)-3-(furan-2-yl)-N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)acrylamide, is an industrially produced molecule used globally to synthesize polyacrylamide. Polyacrylamide applications span across various domains, including soil conditioning, wastewater treatment, and uses in the cosmetic, paper, and textile industries. It also serves as a solid support for protein separation by electrophoresis in laboratories. The extensive research on acrylamide has delved into its presence in food, its formation mechanism, and its role in human health, emphasizing the need for a more profound understanding of its formation, distribution in food, and health implications (Friedman, 2003).
Industrial and Food Applications
The synthesis of acrylamide and its conversion into polyacrylamides have wide-ranging applications, notably in water and wastewater treatment processes, pulp and paper processing, and mining and mineral processing. The discovery of acrylamide in heat-treated carbohydrate-rich foods has led to comprehensive investigations to ascertain the potential health risks posed by this compound in the human diet. Understanding its formation through the Maillard reaction, particularly involving the amino acid asparagine, has been pivotal in elucidating its formation during food processing. This knowledge is crucial in mitigating acrylamide presence in food products, enhancing the safety and quality of food (Taeymans et al., 2004).
Impact on Health and Mitigation Strategies
The presence of acrylamide in certain foods and its potential health implications, such as neurotoxicity, reproductive toxicity, and carcinogenicity, are well-documented. Strategies to reduce dietary acrylamide involve selecting food varieties with low precursor levels, optimizing food processing conditions, and employing methods like the use of asparaginase to convert asparagine to aspartic acid. Additionally, incorporating food ingredients that prevent acrylamide formation and finding ways to mitigate its effects after formation are essential areas of research. These strategies aim to minimize the acrylamide content in the diet without compromising the food's nutritional quality, safety, and sensory attributes (Friedman & Levin, 2008).
Novel Applications and Insights
Recent studies on acrylamide-based microgels highlight their potential in various fields due to their responsive behavior and chemical stability. The synthesis, properties, and diverse applications of these microgels, especially in nanotechnology, drug delivery, sensing, and catalysis, underscore their significance. Understanding their synthesis, structural characteristics, and environmental responsiveness opens new avenues for research and application in different scientific domains (Begum et al., 2019).
特性
IUPAC Name |
(E)-3-(furan-2-yl)-N-[4-[2-(methylamino)-2-oxoethyl]-1,3-thiazol-2-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3S/c1-14-12(18)7-9-8-20-13(15-9)16-11(17)5-4-10-3-2-6-19-10/h2-6,8H,7H2,1H3,(H,14,18)(H,15,16,17)/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSXVYOQHPITCHA-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CSC(=N1)NC(=O)C=CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)CC1=CSC(=N1)NC(=O)/C=C/C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl (4-(((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)sulfonyl)phenyl)carbamate](/img/structure/B2471695.png)


![2-(Chloromethyl)-6,6-dimethyl-4,5,6,7-tetrahydrobenzo[d]thiazole hydrochloride](/img/structure/B2471703.png)
![1-methyl-9-(2-phenylethyl)-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2471704.png)
![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-(naphthalen-1-yl)acetamide](/img/structure/B2471705.png)
![N-[1-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]cyclopropyl]acetamide](/img/structure/B2471706.png)





![2-[(5-Cyclopropyl-1-methylpyrazol-3-yl)amino]acetic acid](/img/structure/B2471715.png)
![1-[1-(5-Chloro-2-methoxybenzenesulfonyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B2471717.png)